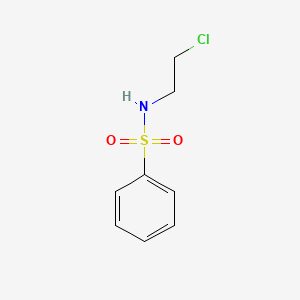

N-(2-chloroethyl)benzenesulfonamide

Descripción general

Descripción

N-(2-Chloroethyl)benzenesulfonamide, also known as NCEBS, is a chemical compound used in scientific research and in various laboratory experiments. It is a sulfonamide derivative that has been found to be highly effective in various biochemical and physiological studies. NCEBS has a wide range of applications, including in the synthesis of drugs, in the development of new materials, and in the investigation of biological processes.

Aplicaciones Científicas De Investigación

N-(2-Chloroethyl)benzenesulfonamide: A Comprehensive Analysis

N-(2-Chloroethyl)benzenesulfonamide is a versatile organic compound with a unique structure and functional groups that contribute to its diverse range of uses. Below are some of the applications identified through research:

Pharmaceutical Applications: This compound has been identified as an intermediate in the synthesis of certain pharmaceuticals, such as Cetirizine . Its unique properties may contribute to the development of new medications or therapeutic agents.

Agrochemicals: While specific agrochemical applications are not detailed in the search results, compounds like N-(2-Chloroethyl)benzenesulfonamide are often used in the synthesis of pesticides or herbicides due to their chemical reactivity.

Materials Science: The compound’s physical and chemical properties make it valuable for materials science applications, potentially including polymer synthesis or as an additive to improve material properties.

Research Chemicals: As a certified reference material, N-(2-Chloroethyl)benzenesulfonamide is used for highly accurate and reliable data analysis in various research fields .

Gene Expression Studies: In gene expression research, particularly related to tumor hypoxia and cell metabolism, benzenesulfonamide derivatives have been studied for their potential role in mechanistic studies .

Chemical Properties Research: The compound’s interesting physical and chemical properties, such as its solubility and crystalline nature, make it a subject of study in chemical research .

Mecanismo De Acción

Target of Action

N-(2-chloroethyl)benzenesulfonamide is a derivative of benzenesulfonamide . Benzenesulfonamide derivatives have been found to inhibit carbonic anhydrase IX (CA IX) , a protein that is overexpressed in many solid tumors . CA IX plays a crucial role in pH regulation and cell proliferation in tumor cells .

Mode of Action

The compound interacts with its target, CA IX, by binding to the active site of the enzyme . This binding inhibits the activity of CA IX, disrupting the pH regulation and cell proliferation in tumor cells .

Biochemical Pathways

The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system in tumor cells . This system is crucial for maintaining pH homeostasis within cells. Disruption of this system can lead to a hostile environment for tumor cells, inhibiting their growth and proliferation .

Result of Action

The inhibition of CA IX by N-(2-chloroethyl)benzenesulfonamide can lead to a decrease in tumor cell proliferation . This is due to the disruption of pH regulation within the tumor cells, creating a hostile environment that inhibits cell growth .

Propiedades

IUPAC Name |

N-(2-chloroethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJJRTVXGFTULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404280 | |

| Record name | N-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6453-86-7 | |

| Record name | N-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N,N-dimethyliminoformamide](/img/structure/B1351872.png)